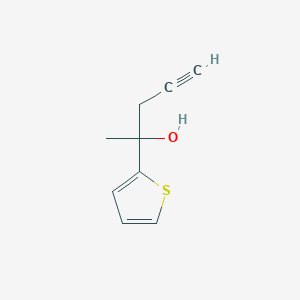

2-(Thiophen-2-yl)pent-4-yn-2-ol

Description

Significance of Thiophene-Containing Scaffolds in Synthetic Chemistry

Role of Five-Membered Heterocycles in Constructing Molecular Complexity

Five-membered aromatic heterocycles, such as thiophene (B33073), are fundamental units for building molecular complexity. Thiophene, an aromatic ring containing a sulfur atom, is more stable than its furan (B31954) and pyrrole (B145914) counterparts in the presence of certain acids, making it a robust component in various synthetic transformations. nih.gov The planarity of the thiophene ring can be a critical factor in the binding of molecules to biological receptors. nih.gov

Thiophene Derivatives as Versatile Building Blocks and Synthon Precursors

Thiophene derivatives serve as highly versatile building blocks and synthons in organic synthesis. Due to the electron-rich nature of the thiophene ring, they readily undergo electrophilic substitution reactions. nih.gov These reactions allow for the introduction of a wide range of functional groups, paving the way for the construction of more complex molecules. Furthermore, thiophene-containing compounds have been instrumental in the development of various commercial products, including drugs and organic light-emitting diodes (OLEDs). nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpent-4-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-3-6-9(2,10)8-5-4-7-11-8/h1,4-5,7,10H,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDXQRCETRRHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)(C1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Approaches to the Synthesis of 2 Thiophen 2 Yl Pent 4 Yn 2 Ol

Retrosynthetic Analysis of 2-(Thiophen-2-yl)pent-4-yn-2-ol

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis focuses on disconnecting the molecule at its most strategically significant bonds.

Two primary disconnection strategies can be envisioned for the carbon skeleton of this compound.

Disconnection of the Thiophene-Alkyne (Csp²-Csp) Bond: The most logical disconnection is the bond between the thiophene (B33073) ring at the C2 position and the quaternary carbon of the pentynol side chain. This is a common strategy for molecules where an aromatic or heteroaromatic ring is attached to a side chain. amazonaws.com This disconnection leads to two key synthons: a 2-thienyl anion synthon and a 2-hydroxy-2-methylpent-4-yne cation synthon, or more practically, a 2-thienyl cation synthon and a pent-4-yn-2-ol anion synthon.

The corresponding synthetic equivalents for these synthons would be:

A 2-halothiophene (e.g., 2-bromothiophene (B119243) or 2-iodothiophene) and the terminal alkyne, pent-4-yn-2-ol. This route suggests a forward synthesis using a cross-coupling reaction like the Sonogashira coupling.

An organometallic thiophene reagent (e.g., 2-thienyllithium (B1198063) or 2-thienylmagnesium bromide) and an electrophilic ketone, pent-4-yn-2-one.

Disconnection of the Propargyl-Carbonyl (Csp-Csp³) Bond: An alternative disconnection can be made at the C3-C4 bond of the pentynol chain. This approach breaks the molecule into a propargyl anion synthon and an acetone-based cation synthon, linked to the thiophene ring. The synthetic equivalents would be a propargyl halide or a metal acetylide and 2-acetylthiophene. Subsequent reaction would form the carbon skeleton, followed by the addition of a methyl group to the ketone to form the tertiary alcohol.

The target molecule contains two reactive functional groups: a tertiary alcohol and a terminal alkyne. uni.lu In many synthetic routes, particularly those involving strongly basic or nucleophilic reagents, these groups may require protection to prevent unwanted side reactions. wikipedia.org

Alcohol Protection: The hydroxyl group of the tertiary alcohol is acidic and can interfere with organometallic reagents such as Grignard or organolithium reagents, which are strong bases. cureffi.orgmasterorganicchemistry.com To avoid this, the alcohol can be protected, most commonly as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) ether). masterorganicchemistry.com These groups are readily introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base. masterorganicchemistry.com Silyl ethers are generally stable to basic and organometallic reagents but can be easily removed under acidic conditions or with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgcureffi.org

Alkyne Protection: The terminal alkyne also has an acidic proton that can react with strong bases. If a reaction needs to be performed elsewhere in the molecule using a strong base, the alkyne may need protection. ccspublishing.org.cn Trialkylsilyl groups, such as the TMS group, are common protecting groups for terminal alkynes. cureffi.org They are introduced by deprotonating the alkyne with a strong base (like n-butyllithium) followed by quenching with a silyl halide. The silyl group can be removed under mild basic conditions or with fluoride ions. ccspublishing.org.cn An orthogonal protecting group strategy allows for the selective deprotection of one group while another remains intact. organic-chemistry.org

Direct and Analogous Synthetic Methodologies

Based on the retrosynthetic analysis, the most direct and powerful methods for constructing this compound involve metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming carbon-carbon bonds, including the Csp²-Csp bond required for the target molecule. researchgate.net

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org This method is ideally suited for the synthesis of this compound from a 2-halothiophene and pent-4-yn-2-ol.

The reaction is highly versatile and tolerates a wide range of functional groups, including alcohols, making it suitable for coupling with pent-4-yn-2-ol without the need for a protecting group in many cases. jk-sci.com The general reactivity order for the halide is I > Br > Cl. libretexts.org Thiophene derivatives are known to be effective substrates in Sonogashira couplings. mdpi.com For instance, 2-iodothiophene (B115884) has been shown to react efficiently with terminal alkynes in copper-free Sonogashira reactions, affording the coupled product in high conversion. nih.gov Similarly, 2-bromothiophene is also a viable substrate. mdpi.com

The catalytic cycle typically involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the halothiophene. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgnih.gov

Below is a table of representative conditions for Sonogashira coupling reactions involving thiophene substrates, analogous to the synthesis of the target compound.

Table 1: Representative Conditions for Sonogashira Coupling of Halothiophenes with Terminal Alkynes

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Iodothiophene | Alkyne-encoded protein | Pd-aminopyrimidine complex (2.5 mM) | None | HEPES buffer | H₂O/DMSO | 37 °C | 93% | nih.gov |

| 2-Bromothiophene | Phenylacetylene | Pd-bipyridyl complex (0.01) | 0.02 | Et₃N | Toluene | 100 °C | 95% | mdpi.com |

| 3-Bromothiophene | Phenylacetylene | Pd-bipyridyl complex (0.01) | 0.02 | Et₃N | Toluene | 100 °C | 89% | mdpi.com |

While Sonogashira coupling is the most direct route, other palladium-catalyzed reactions could also be employed to construct the thiophene-carbon bond, typically requiring modification of the starting materials.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. nih.govyoutube.com To synthesize the target molecule via this method, one would need to prepare either 2-thienylboronic acid and a halide of the pentynol side chain, or a boronic acid derivative of the pentynol and a 2-halothiophene. This adds extra steps for the preparation of the boron-containing reagent.

Heck Coupling: The Heck reaction typically couples an unsaturated halide with an alkene. researchgate.net While less direct for forming a Csp²-Csp bond, variations of the Heck reaction could potentially be adapted. For example, a patent describes using a Heck reaction with 2-bromothiophene as a key step in synthesizing 2-thiopheneethanol (B144495) derivatives. google.com

Stille Coupling: This reaction couples an organotin compound with an organohalide. This would require the synthesis of a stannane (B1208499) derivative of either the thiophene or the alkyne, which often involves toxic and expensive reagents.

Grignard or Organolithium Additions to Carbonyl Precursors

A cornerstone of alcohol synthesis is the addition of organometallic reagents, such as Grignard or organolithium reagents, to carbonyl compounds. youtube.comorganic-chemistry.orgmasterorganicchemistry.com This approach offers a direct and versatile method for constructing the desired this compound framework. The reaction involves the nucleophilic attack of a carbanionic species on the electrophilic carbonyl carbon, followed by an acidic workup to yield the alcohol. masterorganicchemistry.com

One viable pathway involves the reaction of a thiophen-2-yl organometallic species with a ketone containing the pent-4-yne backbone. This retrosynthetic disconnection is illustrated below:

Retrosynthetic Analysis:

In this approach, 2-lithiothiophene or 2-thienylmagnesium bromide, generated in situ from 2-bromothiophene and a suitable metal, acts as the nucleophile. This anion then adds to pent-4-yn-2-one, a readily available ketone. The subsequent protonation of the resulting alkoxide furnishes the target molecule, this compound. The use of organolithium reagents in such additions to ketones is a well-established method for forming tertiary alcohols. masterorganicchemistry.com

Illustrative Reaction Scheme:

An alternative, yet equally effective, strategy involves the addition of an alkynyl anion to a thiophene-substituted ketone. This approach reverses the roles of the nucleophile and electrophile compared to the previous method.

Retrosynthetic Analysis:

Here, propargyl bromide can be converted into a Grignard or lithium reagent, which then attacks the carbonyl carbon of 1-(thiophen-2-yl)ethan-1-one (2-acetylthiophene). The resulting intermediate, upon acidic workup, yields the desired product. The addition of organometallic reagents to ketones is a fundamental transformation in organic synthesis for creating tertiary alcohols. masterorganicchemistry.com

Illustrative Reaction Scheme:

Multi-Component Reactions for Concurrent Construction of Molecular Subunits

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. organic-chemistry.org

The Petasis reaction, a multicomponent transformation involving an amine, a carbonyl compound, and a boronic acid, can be adapted for the synthesis of functionalized amines. nih.govwikipedia.org While not a direct route to this compound, a Petasis-type approach could be envisioned to construct a related scaffold that might be further elaborated. For instance, a reaction between a thiophene-containing amine, an aldehyde, and an alkynyl boronic acid could lead to a propargylamine (B41283) derivative. The versatility of the Petasis reaction allows for the incorporation of diverse functional groups. acs.orgmdpi.com

Chemo- and Regioselective Considerations in Synthetic Pathways

When dealing with multifunctional molecules, chemo- and regioselectivity are crucial considerations. In the synthesis of this compound, the primary concern is to ensure the selective addition to the carbonyl group without undesired reactions at the thiophene ring or the alkyne.

Chemoselectivity: Grignard and organolithium reagents are highly nucleophilic and will preferentially attack the hard electrophilic center of the carbonyl group over the softer electrophilic positions on the thiophene ring. dalalinstitute.com However, the basicity of these reagents can sometimes lead to deprotonation at the acidic terminal alkyne or the thiophene ring. organic-chemistry.org Careful control of reaction temperature and stoichiometry is necessary to favor the desired addition reaction.

Regioselectivity: In reactions involving substituted thiophenes, the position of substitution is critical. For the synthesis of the target molecule, the starting material must be 2-substituted thiophene. Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene, for example, is a highly regioselective process. nih.gov

A study on the chemoselective addition of Grignard reagents to carbonyl compounds found that using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent can lead to higher yields and chemoselectivities compared to tetrahydrofuran (B95107) (THF). researchgate.net This could be a valuable consideration for optimizing the synthesis of this compound.

Optimization of Reaction Conditions and Yield

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters to optimize include the choice of solvent, temperature, reaction time, and the nature of the organometallic reagent.

| Parameter | Considerations for Optimization | Potential Impact on Yield |

| Solvent | The choice of solvent can affect the solubility of reagents and the stability of the organometallic species. Ethereal solvents like diethyl ether and THF are common for Grignard and organolithium reactions. As mentioned, 2-MeTHF has shown promise in improving yields and selectivity. researchgate.net | A suitable solvent ensures a homogeneous reaction mixture, facilitating efficient reaction and potentially increasing the yield. |

| Temperature | Grignard and organolithium reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the reactivity and minimize side reactions. The reaction is then typically allowed to warm to room temperature. | Lower temperatures can enhance selectivity and prevent decomposition of the organometallic reagent, leading to a cleaner reaction and higher yield. |

| Reaction Time | The reaction time needs to be sufficient for complete conversion of the starting materials. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential. | Insufficient reaction time will result in incomplete conversion and lower yield, while excessively long times may lead to the formation of byproducts. |

| Organometallic Reagent | The choice between a Grignard and an organolithium reagent can impact the reactivity and selectivity. Organolithium reagents are generally more reactive than their Grignard counterparts. dalalinstitute.com | The appropriate choice of reagent can lead to a more efficient and higher-yielding reaction. |

A study on the synthesis of dihydrobenzofuran neolignans highlighted the importance of optimizing parameters such as the oxidant, solvent, and temperature to achieve the best balance between conversion and selectivity. scielo.br Similar principles of optimization would apply to the synthesis of this compound.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is critical in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the solubility of reactants and catalysts. While specific studies on this particular compound are not abundant, general principles from related syntheses of thiophene derivatives and alkynols provide valuable insights.

The polarity of the solvent plays a crucial role. For instance, in palladium-catalyzed cross-coupling reactions, which are fundamental to constructing the carbon skeleton, solvents like N,N-dimethylacetamide (DMA) have been used. researchgate.net The use of bio-based solvents, such as eucalyptol, has also been explored for the synthesis of heterocyclic compounds, demonstrating good yields in palladium-catalyzed reactions at elevated temperatures. mdpi.com The selection of an appropriate solvent can also be influenced by the catalyst system. For example, in some syntheses of substituted thiophenes, dichloromethane (B109758) (DCM) has been used at room temperature. organic-chemistry.org

The effect of the solvent on reaction efficiency can be summarized in the following table, based on findings from related syntheses:

| Solvent | Reaction Type | Typical Conditions | Effect on Efficiency/Selectivity | Reference |

| Dichloromethane (DCM) | Thiophene synthesis | Room Temperature | Enables rapid and clean synthesis of specific thiophene derivatives. organic-chemistry.org | organic-chemistry.org |

| N,N-dimethylacetamide (DMA) | Palladium-catalyzed cycloisomerization | 25-100 °C | Facilitates the formation of substituted thiophenes in good yields. researchgate.net | researchgate.net |

| Eucalyptol | Palladium-catalyzed coupling | 140 °C | Acts as a bio-based alternative, providing good yields for certain heterocyclic compounds. mdpi.com | mdpi.com |

| Methanol | Alkylation | Reflux | Used in the alkylation step of some heterocyclic syntheses. mdpi.com | mdpi.com |

| Toluene | Sulfonylation | 5-30 °C | Employed in the synthesis of intermediates for other thiophene-containing compounds. nih.gov | nih.gov |

Catalyst Systems and Ligand Optimization

Catalyst systems, particularly those based on transition metals like palladium, are central to the synthesis of complex organic molecules such as this compound. The efficiency and selectivity of these catalysts are often fine-tuned through the use of specific ligands.

Palladium catalysts are widely used for C-C bond formation. For instance, palladium iodide (PdI₂) in conjunction with potassium iodide (KI) has been shown to be effective in the cycloisomerization for the synthesis of substituted thiophenes. researchgate.net In other cases, palladium complexes with phosphine (B1218219) ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are employed in coupling reactions. mdpi.com Interestingly, some efficient methods for the arylation of thiophenes have been developed using phosphine-free palladium complexes, which can simplify the reaction setup and reduce costs. organic-chemistry.org

The optimization of catalyst systems also involves considering the catalyst's form and stability. For example, shape- and size-controlled palladium nanocrystals have been studied for their catalytic activity and selectivity in the hydrogenation of alkynols, a reaction class relevant to the synthesis and potential transformations of the target compound. acs.org These studies reveal that different crystal faces and edge sites can exhibit distinct catalytic behaviors. acs.org

A summary of catalyst systems used in related syntheses is presented below:

| Catalyst System | Ligand/Additive | Reaction Type | Key Findings | Reference |

| PdI₂ | KI | Cycloisomerization | Effective for the synthesis of substituted thiophenes from en-yne-thiols. researchgate.net | researchgate.net |

| Pd₂(dba)₃ | dppf | Hiyama Coupling | Good yields obtained in a bio-based solvent at high temperature. mdpi.com | mdpi.com |

| Bis(alkoxo)palladium complex | None (phosphine-free) | C-H Arylation | Enables efficient coupling of aryl bromides with thiophenes at low catalyst loading. organic-chemistry.org | organic-chemistry.org |

| SOCl₂/EtOH | None | Aldol Condensation | In situ generation of HCl provides an acidic catalyst for chalcone (B49325) synthesis. researchgate.net | researchgate.net |

| Pd/C | Hydrogen | Hydrogenation | Used for the reduction of double bonds in the synthesis of thiophene-containing compounds. nih.gov | nih.gov |

Temperature and Pressure Parameters in Alkynol Syntheses

Temperature and pressure are critical parameters that can dictate the outcome of a chemical reaction, influencing reaction rates, selectivity, and even the stability of the products. In the context of synthesizing alkynols like this compound, these parameters must be carefully controlled.

Many synthetic steps for preparing thiophene derivatives and related compounds are conducted at specific temperatures to ensure optimal performance. For example, some palladium-catalyzed arylations of thiophenes proceed efficiently at room temperature, while others may require heating to 100°C or even 140°C to achieve good yields. researchgate.netmdpi.comorganic-chemistry.org The synthesis of certain intermediates may also involve cooling to low temperatures, such as 5°C, during the addition of reagents. nih.gov

Pressure is another important factor, particularly in reactions involving gases, such as hydrogenation. While high pressures can be used, some alkynol semi-hydrogenation reactions can be carried out effectively under atmospheric pressure using a hydrogen balloon. nih.gov The effect of pressure on the solubility of organic compounds in aqueous media has also been studied, which can be relevant for certain reaction or workup conditions. researchgate.net A patent describing the production of alkynols highlights the use of low-temperature and low-pressure reactions with an ethynylation catalyst. google.com

The following table outlines the temperature and pressure parameters from relevant studies:

| Temperature | Pressure | Reaction Type | Impact on Synthesis | Reference |

| Room Temperature | Atmospheric | Thiophene synthesis | Allows for efficient and rapid synthesis with specific catalyst systems. organic-chemistry.org | organic-chemistry.org |

| 25-100 °C | Not specified | Palladium-catalyzed cycloisomerization | Temperature range for effective formation of substituted thiophenes. researchgate.net | researchgate.net |

| 140 °C | Not specified | Palladium-catalyzed coupling | Required for achieving good yields with certain bio-based solvents. mdpi.com | mdpi.com |

| 45-50 °C | 1.0-1.2 MPa | Selective Reduction | Optimal conditions for the reduction of a specific thiophene derivative using a Pd/C catalyst. google.com | google.com |

| 25 °C | Atmospheric (H₂ balloon) | Semi-hydrogenation of alkynols | Demonstrates that high pressure is not always necessary for hydrogenation reactions. nih.gov | nih.gov |

Isolation and Purification Techniques for the Compound

Following the synthesis of this compound, a robust isolation and purification strategy is essential to obtain the compound in high purity. Standard laboratory techniques are typically employed, with the choice of method depending on the physical properties of the target compound and the nature of any impurities.

Column chromatography is a widely used and effective method for purifying organic compounds. nih.gov Silica gel is a common stationary phase, and a suitable solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used to separate the desired product from unreacted starting materials and byproducts. nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.gov

Recrystallization is another powerful purification technique for solid compounds. nih.gov This method relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. nih.gov

Other purification methods that may be applicable include:

Distillation: For liquid products, particularly under reduced pressure (vacuum distillation) for high-boiling point compounds to prevent decomposition. google.com

Filtration: To remove solid catalysts, such as Pd/C, from the reaction mixture. nih.gov

Extraction: Liquid-liquid extraction is commonly used during the workup procedure to separate the product from the reaction mixture based on its solubility in immiscible solvents. nih.gov

The purity and structure of the final product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete assignment of the proton and carbon skeletons can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the thiophene ring protons, the propargyl group (CH₂-C≡CH), the methyl group, and the hydroxyl proton.

The three protons on the thiophene ring typically appear in the aromatic region (δ 7.0-7.5 ppm). Their specific shifts and coupling patterns (doublet of doublets) are dictated by their positions relative to the sulfur atom and the substituent at C2. The proton at C5 of the thiophene ring (H-5) is expected to be the most downfield, followed by H-3 and H-4.

The terminal alkyne proton (-C≡CH) characteristically appears as a triplet around δ 2.0-2.5 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons themselves would present as a doublet of doublets, coupling to both the alkyne proton and potentially showing geminal coupling if diastereotopic. The methyl (CH₃) protons are expected to produce a singlet in the upfield region (δ 1.5-2.0 ppm). The hydroxyl (-OH) proton signal is typically a broad singlet whose chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on typical chemical shift values and analysis of similar structures. The solvent is assumed to be CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene H-5 | ~ 7.30 | dd |

| Thiophene H-3 | ~ 7.10 | dd |

| Thiophene H-4 | ~ 6.95 | dd |

| CH₂ (Propargyl) | ~ 2.80 | d |

| CH (Alkyne) | ~ 2.10 | t |

| OH | Variable (e.g., ~ 2.5) | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. oregonstate.edulibretexts.org

The carbon atoms of the thiophene ring are expected between δ 120-150 ppm, with the substituted carbon (C2 of thiophene) being the most downfield and quaternary. The quaternary carbon of the pentynol chain (C2), attached to the hydroxyl group and the thiophene ring, would appear around δ 70-75 ppm. The two sp-hybridized carbons of the alkyne group will have characteristic shifts, with the terminal carbon (C5) appearing around δ 70-75 ppm and the internal alkyne carbon (C4) at a slightly higher field, around δ 80-85 ppm. chemicalbook.com The methylene carbon (C3) and the methyl carbon (C1) will be found in the upfield aliphatic region. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on typical chemical shift values and additivity rules. The solvent is assumed to be CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C2' (ipso-carbon) | ~ 150 |

| Thiophene C5' | ~ 127 |

| Thiophene C3' | ~ 125 |

| Thiophene C4' | ~ 124 |

| C4 (Alkyne) | ~ 82 |

| C5 (Alkyne) | ~ 72 |

| C2 (Quaternary alcohol) | ~ 71 |

| C3 (CH₂) | ~ 45 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing scalar and dipolar couplings between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the adjacent protons on the thiophene ring (H-3/H-4, H-4/H-5) and, most importantly, the coupling between the propargyl methylene protons (C3-H) and the terminal alkyne proton (C5-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 (e.g., thiophene H-3 to C-3, methyl protons to C-1, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity across quaternary carbons and heteroatoms. It shows correlations between protons and carbons that are two or three bonds away. Expected key correlations would include:

The methyl protons (H-1) to the quaternary carbon C2 and the methyl carbon C1.

The methylene protons (H-3) to C2, C4, and C5.

The thiophene proton H-3 to the quaternary carbon C2, confirming the attachment point of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could show correlations between the methyl protons (H-1) and the thiophene H-3 proton, providing further confirmation of the geometry and connectivity around the stereocenter.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.orgwvu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₉H₁₀OS. uni.lu HRMS can confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₉H₁₀OS | 166.04524 |

| [M+H]⁺ | C₉H₁₁OS | 167.05252 uni.lu |

Fragmentation Pathways and Structural Insights from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion [M]⁺ or the protonated molecule [M+H]⁺) to produce a spectrum of product ions. The fragmentation pattern provides valuable structural information. For this compound, several fragmentation pathways can be predicted based on its functional groups. libretexts.orgmiamioh.edu

Loss of Water: Alcohols frequently undergo dehydration. The [M-H₂O]⁺ ion (m/z 148) is expected to be a significant peak. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon is a common pathway for alcohols and ethers.

Loss of a methyl radical (•CH₃) would lead to a stable, thiophene- and oxygen-stabilized cation at m/z 151.

Loss of a propargyl radical (•CH₂C≡CH) would result in a fragment at m/z 127.

Thiophene Ring Fragmentation: The thiophene ring itself can fragment. A prominent ion in the mass spectra of many thiophene-containing compounds is the thienyl cation [C₄H₃S]⁺ at m/z 83. nist.gov Another characteristic fragment could be the entire thiophene-C(OH)-CH₃ moiety or its derivatives.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 166 | [C₉H₁₀OS]⁺ | Molecular Ion (M⁺) |

| 151 | [C₈H₇OS]⁺ | M⁺ - •CH₃ (Alpha-cleavage) |

| 148 | [C₉H₈S]⁺• | M⁺ - H₂O (Dehydration) |

| 127 | [C₆H₇OS]⁺ | M⁺ - •C₃H₃ (Alpha-cleavage) |

| 111 | [C₅H₃S]⁺ | [M-H₂O]⁺ - •C₃H₃ |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its three main functional components: the thiophene ring, the tertiary hydroxyl group, and the terminal alkyne moiety.

The principal vibrational modes for each functional group in this compound can be assigned to specific regions in the IR spectrum.

Hydroxyl (O-H) Group: The hydroxyl group of a tertiary alcohol typically exhibits a strong, broad absorption band in the region of 3500-3200 cm⁻¹ due to intermolecular hydrogen bonding. orgchemboulder.com In the absence of hydrogen bonding, a sharp peak may appear around 3650-3600 cm⁻¹. quimicaorganica.org The C-O stretching vibration for a tertiary alcohol is found in the 1210-1100 cm⁻¹ range. quimicaorganica.orgspectroscopyonline.com

Terminal Alkyne (C≡C-H) Group: The terminal alkyne is characterized by two distinct absorptions. The C-H stretch of the alkynyl hydrogen is a strong, narrow band appearing in the 3330-3270 cm⁻¹ region. orgchemboulder.com The carbon-carbon triple bond (C≡C) stretch itself gives rise to a weak to medium, sharp absorption between 2260-2100 cm⁻¹. orgchemboulder.comlibretexts.org A C-H bending vibration for the terminal alkyne may also be observed in the 700-610 cm⁻¹ range. orgchemboulder.com

Thiophene Ring: The aromatic thiophene ring displays several characteristic bands. The C-H stretching vibrations of the heteroaromatic ring are typically observed in the 3100-3000 cm⁻¹ region. iosrjournals.org Aromatic ring stretching vibrations (C=C) usually appear in the 1600-1350 cm⁻¹ range. iosrjournals.org The position and intensity of these bands can be sensitive to the substitution pattern on the ring. iosrjournals.org C-S stretching vibrations within the thiophene ring are generally weak and can be found at lower wavenumbers, often between 852 and 637 cm⁻¹. iosrjournals.org

The following interactive table summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch (H-bonded) | 3500-3200 | Strong, Broad |

| Terminal Alkyne | ≡C-H Stretch | 3330-3270 | Strong, Narrow |

| Thiophene Ring | =C-H Stretch | 3100-3000 | Weak to Medium |

| Terminal Alkyne | C≡C Stretch | 2260-2100 | Weak to Medium, Sharp |

| Thiophene Ring | C=C Ring Stretch | 1600-1350 | Variable |

| Hydroxyl | C-O Stretch (Tertiary) | 1210-1100 | Strong |

| Thiophene Ring | C-S Stretch | 852-637 | Weak |

| Terminal Alkyne | ≡C-H Bend | 700-610 | Variable |

Advanced Diffraction Techniques for Solid-State Structure (if applicable)

While spectroscopic methods like IR provide information about the functional groups present, diffraction techniques are necessary to determine the precise three-dimensional arrangement of atoms in the solid state.

Should this compound or a suitable crystalline derivative be synthesized, single-crystal X-ray crystallography would be the definitive method for elucidating its detailed solid-state structure. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map can be generated, revealing the precise positions of each atom in the crystal lattice.

For a chiral molecule like this compound, which has a stereocenter at the carbon atom bearing the hydroxyl group, X-ray crystallography can be used to determine its absolute configuration (the specific R or S arrangement of the substituents). This is typically achieved through the use of anomalous dispersion, often requiring the presence of a heavier atom in the structure or by co-crystallizing with a chiral reference molecule.

Furthermore, X-ray crystallography would provide invaluable information on the molecule's conformation in the solid state. This includes precise bond lengths, bond angles, and torsion angles, such as the dihedral angle between the plane of the thiophene ring and the pentynyl side chain. nih.gov Analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which govern the supramolecular architecture. nih.gov While no specific X-ray crystallographic data for this compound is currently available in the searched literature, studies on similar thiophene-containing molecules demonstrate the power of this technique in providing unambiguous structural proof. nih.gov

Structural Features and Research Potential of 2 Thiophen 2 Yl Pent 4 Yn 2 Ol

Unique Combination of Thiophene Heterocycle and Substituted Alkynol Moiety

The thiophene ring is a well-established pharmacophore and a crucial building block in materials science. nih.gov Its presence in a molecule can significantly influence its electronic properties and biological activity. Thiophene and its derivatives are known for their stability and can undergo a variety of chemical transformations, making them versatile components in organic synthesis. nih.gov The synthesis of substituted thiophenes is an active area of research, with methods such as the dehydration and heterocyclization of alkynols offering pathways to these valuable structures. acs.orgnih.govacs.org

The substituted alkynol moiety, specifically a propargyl alcohol derivative, is another cornerstone of modern organic synthesis. Propargyl alcohols are highly versatile intermediates that can participate in a wide array of reactions, including rearrangements, cyclizations, and cross-coupling reactions. sci-hub.se The presence of the hydroxyl group and the alkyne provides two distinct points for chemical modification.

The amalgamation of these two motifs in this compound results in a molecule with a rich potential for chemical exploration. The electron-rich thiophene ring can influence the reactivity of the adjacent tertiary alcohol and the terminal alkyne, and vice versa.

Stereochemical Considerations and Chiral Synthesis Pathways

A critical aspect of this compound is the presence of a stereocenter at the carbon atom bearing the hydroxyl group. This means the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched propargyl alcohols is a significant challenge and a highly sought-after goal in asymmetric synthesis, as the stereochemistry of these intermediates can dictate the stereochemical outcome of subsequent transformations. rsc.org

While no specific chiral synthesis of this compound has been reported in the literature, several established methods for the asymmetric synthesis of propargyl alcohols could potentially be adapted. These methods often involve the catalytic asymmetric addition of terminal alkynes to ketones. nih.govorganic-chemistry.org For instance, a plausible synthetic route to enantiomerically enriched this compound would involve the asymmetric addition of a propargyl nucleophile to 2-acetylthiophene.

Various chiral catalysts and ligands have been developed for such transformations, often employing zinc, nih.gov titanium, organic-chemistry.org or other metals in conjunction with chiral ligands like BINOL derivatives or N-methylephedrine. organic-chemistry.org The development of a stereoselective synthesis for this compound would be a valuable contribution, enabling the exploration of its chiroptical properties and its potential use as a chiral building block in the synthesis of more complex molecules. The kinetic resolution of racemic tertiary propargylic alcohols has also been reported as a viable strategy to access enantiomerically enriched forms. rsc.org

Overview of Research Scope and Objectives

Given the absence of dedicated research on this compound, the scope of potential research is broad and can be guided by the known applications of its constituent moieties. The primary objectives for future research on this compound would logically include:

Development of Synthetic Methodologies: The first objective would be to establish efficient and scalable synthetic routes to both the racemic and enantiomerically pure forms of this compound. This would involve adapting and optimizing existing methods for propargyl alcohol synthesis.

Exploration of Reactivity: A thorough investigation of the compound's reactivity would be crucial. This would include studying the transformations of the hydroxyl group, the terminal alkyne, and the thiophene ring, both individually and in concert. For example, the compound could serve as a precursor to novel heterocyclic systems through intramolecular cyclization reactions.

Investigation of Biological Activity: Given that many thiophene derivatives exhibit a range of biological activities, nih.gov it would be pertinent to screen this compound and its derivatives for potential medicinal applications.

Application in Materials Science: Thiophene-containing molecules are of interest for the development of organic electronic materials. The alkynyl group in the target molecule provides a handle for polymerization or for incorporation into larger conjugated systems, making it a potential candidate for new functional materials.

In essence, this compound represents a molecular scaffold that is ripe for exploration. The foundational research objectives would be to synthesize this compound in a controlled manner and to begin to map out its chemical reactivity, which would then pave the way for its potential application in diverse areas of chemical science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀OS | PubChem uni.lu |

| InChIKey | FRDXQRCETRRHQG-UHFFFAOYSA-N | PubChem uni.lu |

| Predicted XlogP | 1.6 | PubChem uni.lu |

Chemical Transformations and Derivatization Strategies of 2 Thiophen 2 Yl Pent 4 Yn 2 Ol

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group is a versatile handle for various addition and coupling reactions, allowing for the construction of more complex molecular architectures.

The terminal alkyne of 2-(thiophen-2-yl)pent-4-yn-2-ol can undergo hydration to yield α-hydroxy ketones. This transformation is typically catalyzed by gold(I) or other transition metal complexes. researchgate.netacs.org The reaction involves the addition of water across the triple bond, followed by tautomerization of the resulting enol to the more stable ketone. For instance, gold(I)-catalyzed hydration of propargyl alcohols provides a direct route to these valuable synthetic intermediates. acs.org The use of CO2 as a co-catalyst with a tetrabutylphosphonium (B1682233) imidazole (B134444) ([Bu4P][Im]) system has also been reported for the hydration of propargylic alcohols under atmospheric pressure. researchgate.net

Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, offers a pathway to nitrogen-containing derivatives. Gold-catalyzed hydroamination of propargylic alcohols with anilines can produce 3-hydroxyimines with high regioselectivity. acs.orgacs.org These imines can then be readily reduced to the corresponding 1,3-amino alcohols, which are important structural motifs in many biologically active compounds. acs.org Titanium-based catalysts have also been explored for the hydroamination of propargyl alcohol derivatives. thieme-connect.com

Table 1: Hydration and Hydroamination of Propargylic Alcohols

| Reaction | Catalyst/Reagents | Product Type |

|---|---|---|

| Hydration | Gold(I) complexes | α-Hydroxy Ketone |

| Hydration | [Bu4P][Im] / CO₂ | α-Hydroxy Ketone |

| Hydroamination | Gold(I) / Aniline | 3-Hydroxyimine |

| Hydroamination | Titanium complexes | Indole derivatives (via hydrohydrazination) |

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.org This reaction provides a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles by coupling the alkyne with an organic azide. acs.orgjove.com The resulting triazole ring is chemically stable and can serve as a rigid linker in larger molecular constructs. acs.org The reaction is typically performed under mild conditions, often in aqueous media, using a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. acs.org This transformation is widely used in bioconjugation, drug discovery, and materials science. jove.comacs.org

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. orgoreview.com This reaction, catalyzed by a combination of palladium and copper complexes, allows for the direct connection of the this compound alkyne unit to various aromatic or unsaturated systems. researchgate.netorgoreview.com This extends the π-conjugated system of the molecule, a strategy often employed in the synthesis of organic materials for electronic applications and complex pharmaceutical compounds. researchgate.net The reaction is typically carried out under mild conditions with an amine base. orgoreview.com Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. researchgate.net

The alkyne moiety can be selectively reduced. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, can achieve semi-hydrogenation to the corresponding allyl alcohol, (Z)-2-(thiophen-2-yl)pent-4-en-2-ol. nih.gov Complete hydrogenation to the saturated alcohol, 2-(thiophen-2-yl)pentan-2-ol, can be accomplished using more active catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.netnih.gov Some palladium nanoparticle catalysts have been shown to effect a one-pot conversion of propargyl alcohols to saturated carbonyl compounds through a tandem semi-hydrogenation/isomerization process. nih.gov

The terminal acetylenic proton is acidic and can be readily exchanged for deuterium (B1214612). This deuteration can be achieved using various methods, including base-catalyzed exchange with a deuterium source like D₂O or deuterated solvents like [D₆]DMSO. nih.govresearchgate.net Catalysts such as potassium carbonate, calcium oxide, or copper(I) complexes can facilitate this exchange under mild conditions, leading to high levels of deuterium incorporation. nih.govresearchgate.netmdpi.com Deuterated alkynes are valuable as precursors for a range of deuterated molecules and for use in mechanistic studies and as tags for Raman microscopy. mdpi.comrsc.org

Table 2: Hydrogenation and Deuteration of Terminal Alkynes

| Reaction | Catalyst/Reagents | Product Type |

|---|---|---|

| Semi-hydrogenation | Lindlar's Catalyst / H₂ | (Z)-Allylic Alcohol |

| Full Hydrogenation | Pd/C / H₂ | Saturated Alcohol |

| Tandem Hydrogenation/Isomerization | Pd Nanoparticles / H₂ | Saturated Ketone |

| Deuteration | Base (e.g., KOH) / D-source (e.g., DMSO-d₆) | Terminal Deuterated Alkyne |

| Deuteration | Copper(I) complex / D-source | Terminal Deuterated Alkyne |

Reactions Involving the Hydroxyl Group

While the tertiary hydroxyl group itself is generally resistant to direct oxidation, its presence is crucial for initiating rearrangements and other transformations of the molecule.

Direct oxidation of the tertiary alcohol in this compound to a ketone is not feasible without cleavage of a carbon-carbon bond, as there is no hydrogen atom on the carbinol carbon. masterorganicchemistry.comyoutube.com However, the molecule as a whole can be converted to ketones or carboxylic acids through reactions that involve both the hydroxyl and alkyne functionalities.

One such pathway is the Rupe rearrangement , an acid-catalyzed reaction of tertiary propargylic alcohols. synarchive.comwikipedia.org Protonation of the hydroxyl group leads to elimination of water and formation of a vinyl cation intermediate. Subsequent reaction with water and tautomerization yields an α,β-unsaturated ketone. wikipedia.org This reaction competes with the Meyer-Schuster rearrangement. wikipedia.org

Another route to carboxylic acids is through oxidative cleavage of the alkyne triple bond. libretexts.org Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the C≡C bond entirely. jove.comorgoreview.com For a terminal alkyne like this compound, this cleavage would be expected to yield a carboxylic acid (from the internal alkyne carbon) and carbon dioxide (from the terminal alkyne carbon). jove.comlibretexts.orgopenstax.org This method can be used to determine the position of a triple bond within a molecule. orgoreview.com

Furthermore, tertiary propargylic alcohols can undergo an oxidative rearrangement mediated by peroxy acids like m-CPBA to generate tetrasubstituted alkenes bearing a carboxylic acid group. thieme-connect.comthieme-connect.com The proposed mechanism involves epoxidation of the alkyne to an oxirene, followed by a 1,2-aryl shift. thieme-connect.com

Table 3: Oxidative Transformations of Tertiary Propargylic Alcohols

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Rupe Rearrangement | Strong Acid (e.g., H₂SO₄) | α,β-Unsaturated Ketone |

| Oxidative Cleavage | O₃ or KMnO₄ | Carboxylic Acid + CO₂ |

| Oxidative Rearrangement | m-CPBA | Rearranged Carboxylic Acid |

Etherification and Esterification for Protection or Functionalization

The tertiary hydroxyl group in this compound serves as a key handle for protection or further functionalization through etherification and esterification reactions.

Etherification: The formation of an ether from the tertiary alcohol typically requires deprotonation with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then be treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a Williamson-type synthesis to yield the desired ether. Due to the steric hindrance around the tertiary center, these reactions may require elevated temperatures or the use of more reactive electrophiles like alkyl triflates.

Esterification: Esterification of the sterically hindered tertiary alcohol can be readily achieved by reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. These reactions proceed via an acyl substitution mechanism where the base facilitates the reaction by neutralizing the generated acid (HCl or a carboxylic acid). For instance, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester. While direct Fischer esterification with carboxylic acids under acidic conditions is possible, it is often slow for tertiary alcohols and can be complicated by competing dehydration reactions. nih.gov

| Reaction Type | Reagents | Product Type | Notes |

| Etherification | 1. NaH2. Alkyl Halide (R-X) | Thiophenyl alkynyl ether | Requires strong base; subject to steric hindrance. |

| Esterification | Acyl Chloride (RCOCl), Pyridine | Thiophenyl alkynyl ester | Generally efficient for tertiary alcohols. |

| Esterification | Anhydride ((RCO)₂O), Pyridine | Thiophenyl alkynyl ester | An alternative to acyl chlorides. |

Dehydration Reactions leading to Olefins or Rearrangement Products

The tertiary alcohol of this compound is prone to elimination reactions under acidic conditions, leading to the formation of unsaturated systems. The course of the reaction is highly dependent on the specific reagents and conditions employed.

Treatment with a protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), often with heating, would protonate the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water generates a tertiary carbocation adjacent to both the thiophene (B33073) ring and the alkyne. Deprotonation from the adjacent methyl group would lead to the formation of a conjugated enyne, specifically 2-(thiophen-2-yl)-4-methylpent-1-en-4-yne.

Alternatively, research on the dehydration and heterocyclization of similar alkynols demonstrates that these reactions can serve as a pathway to synthesize substituted thiophenes. organic-chemistry.orgnih.gov These metal-free methods can proceed through radical pathways initiated by species like the trisulfur (B1217805) radical anion (S₃•⁻), leading to sulfur cyclization. organic-chemistry.orgnih.gov While these specific examples build a new thiophene ring, the underlying principle of dehydration initiating further reactivity is highly relevant. In the context of this compound, acid-catalyzed dehydration could also be a prelude to intramolecular rearrangements or cyclization events, particularly given the stability of intermediates stabilized by the adjacent thiophene ring. nih.gov

| Condition | Probable Product | Mechanism | Reference |

| Strong Acid (e.g., H₂SO₄), Heat | 2-(Thiophen-2-yl)-4-methylpent-1-en-4-yne | E1 elimination via a tertiary carbocation | nih.gov |

| Elemental Sulfur (S₈), Iodine, NMP | Potential for sulfurization/cyclization products | Radical pathway involving propargyl carbocation | organic-chemistry.orgnih.gov |

Reactions Involving the Thiophene Ring

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. numberanalytics.com Compared to benzene, it is significantly more reactive. numberanalytics.commatanginicollege.ac.in For a 2-substituted thiophene like the title compound, the regioselectivity of the substitution is directed by the electronic nature of the substituent.

The 2-(pent-4-yn-2-ol) group is considered to be an electron-withdrawing and deactivating group due to the inductive effects of the alcohol and the alkyne. Therefore, electrophilic attack will be directed away from the substituent. The primary site of substitution is the C5 position (the other α-position), which is the most activated and sterically accessible. pearson.com Substitution at the C4 position (a β-position) is also possible but generally occurs to a lesser extent. Attack at the C3 position is sterically hindered and electronically disfavored.

Common electrophilic substitution reactions include:

Halogenation: Bromination using N-bromosuccinimide (NBS) in a solvent like THF or acetic acid would selectively yield the 5-bromo derivative.

Nitration: Nitration typically requires milder conditions than for benzene, such as using nitric acid in acetic anhydride, to prevent oxidation and degradation of the thiophene ring, affording the 5-nitro derivative. numberanalytics.com

Friedel-Crafts Acylation: This reaction, using an acyl chloride and a Lewis acid catalyst (e.g., SnCl₄, which is milder than AlCl₃), would also predominantly occur at the C5 position to give the corresponding 5-acylthiophene. numberanalytics.com

| Reaction | Reagent | Major Product | Reference |

| Bromination | NBS, THF | 2-(5-Bromothiophen-2-yl)pent-4-yn-2-ol | researchgate.net |

| Nitration | HNO₃ / Acetic Anhydride | 2-(5-Nitrothiophen-2-yl)pent-4-yn-2-ol | numberanalytics.com |

| Acylation | RCOCl / SnCl₄ | 2-(5-Acylthiophen-2-yl)pent-4-yn-2-ol | numberanalytics.com |

Functionalization via Metalation (e.g., Lithiation)

Direct deprotonation (metalation) of the thiophene ring using a strong base is a powerful method for introducing a wide range of functional groups. The protons on the thiophene ring have different acidities, with the α-protons (at C2 and C5) being significantly more acidic than the β-protons (at C3 and C4). imperial.ac.uk

For this compound, two main acidic protons must be considered: the terminal alkyne proton and the C5 proton on the thiophene ring. Treatment with one equivalent of a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) would likely deprotonate the terminal alkyne first, as it is generally more acidic than an aromatic C-H bond.

To achieve lithiation on the thiophene ring, either a second equivalent of n-BuLi would be required, or the hydroxyl group would need to be protected first. Assuming the hydroxyl and alkyne are addressed, direct lithiation of the thiophene ring would occur selectively at the C5 position. uwindsor.careddit.com This is due to both the inherent acidity of the α-proton and the directing effect of the sulfur atom. The resulting 5-lithio species is a potent nucleophile that can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install a functional group at the 5-position.

Directed ortho-metalation (DoM) is another relevant strategy. wikipedia.orgbaranlab.org The hydroxyl group itself, after deprotonation, can act as a directing metalation group (DMG), potentially directing lithiation to the C3 position. wikipedia.org However, this often requires specific chelating bases and conditions, and competition from the more acidic C5 proton would need to be overcome. rsc.org

| Base (equivalents) | Primary Site of Metalation | Subsequent Reaction with Electrophile (E+) | Reference |

| 1. n-BuLi (1 equiv) | Terminal Alkyne | Forms 2-(thiophen-2-yl)pent-4-yn-2-olate, 5-E-alkyne | researchgate.net |

| 2. n-BuLi (2 equiv) | Terminal Alkyne and C5 of Thiophene | Forms 2-(5-E-thiophen-2-yl)pent-4-yn-2-olate | organic-chemistry.orgchemicalforums.com |

| 3. Protect OH, then n-BuLi | C5 of Thiophene | Forms 2-(5-E-thiophen-2-yl)pent-4-yn-2-ol (after deprotection) | uwindsor.careddit.com |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. benthamdirect.com To utilize these reactions, the thiophene ring of this compound must first be converted into a suitable coupling partner, typically an organohalide (e.g., 5-bromothiophene derivative) or an organometallic reagent (e.g., a boronic acid or stannane). semanticscholar.orgnih.gov

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.org For example, a 5-bromo-2-(thiophen-2-yl)pent-4-yn-2-ol derivative could be coupled with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) to form a 5-arylthiophene derivative. ntnu.noresearchgate.net Conversely, converting the 5-lithiothiophene intermediate into a 5-thienylboronic ester would allow it to be coupled with various aryl or vinyl halides. rsc.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organohalide. organic-chemistry.orgwikipedia.orgthermofisher.com A 5-bromothiophene derivative could react with an arylstannane, or a 5-trialkylstannylthiophene derivative (prepared from the 5-lithiothiophene) could react with an aryl halide. youtube.com The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of tin reagents is a drawback. organic-chemistry.orgnih.gov

Negishi Coupling: This reaction couples an organozinc reagent with an organohalide. wikipedia.orgorganic-chemistry.org The 5-lithiothiophene species can be transmetalated with a zinc salt (e.g., ZnCl₂) to form the organozinc reagent. This reagent can then be coupled with an aryl or vinyl halide in a one-pot procedure, often showing high reactivity and functional group tolerance. organic-chemistry.orgnih.govrsc.org

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst/Base Example |

| Suzuki | 5-Bromothiophene derivative | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₃PO₄ |

| Stille | 5-Bromothiophene derivative | Arylstannane (Ar-SnBu₃) | Pd(OAc)₂ / SPhos |

| Negishi | 5-Chlorozinc-thiophene derivative | Aryl bromide (Ar-Br) | Pd(OAc)₂ / CPhos |

Intramolecular Cyclization and Rearrangement Pathways

The juxtaposition of the alcohol, alkyne, and thiophene moieties in this compound creates a substrate primed for intramolecular cyclization reactions, which can be triggered by acid or metal catalysts. mdpi.com These reactions can lead to the formation of novel fused heterocyclic systems.

Under strong acid catalysis, the dehydration of the tertiary alcohol generates a carbocation intermediate. While this can lead to simple elimination, the proximate alkyne and thiophene ring can act as internal nucleophiles. For instance, an intramolecular attack of the thiophene ring (at C3) onto the propargylic cation could initiate a cascade leading to fused polycyclic structures. Similarly, Brønsted or Lewis acid activation of the alkyne can promote attack by the tertiary alcohol, a process related to the Prins reaction, potentially forming furan-fused systems after rearrangement. nih.gov

Transition metal catalysis, particularly with gold (Au), platinum (Pt), or palladium (Pd), is a powerful method for activating alkynes toward nucleophilic attack. mdpi.com For example, a gold(I) or palladium(II) catalyst could coordinate to the alkyne, making it highly electrophilic. researchgate.net Intramolecular attack by the hydroxyl group would follow a 6-endo-dig cyclization pathway, which, after proton transfer or rearrangement, could lead to the formation of a dihydropyrano[3,4-b]thiophene ring system. Alternatively, attack by the electron-rich thiophene ring onto the metal-activated alkyne could lead to different fused products. The regiochemical outcome of these cyclizations is often dependent on the specific catalyst and reaction conditions employed. mdpi.comnih.gov

| Catalyst Type | Proposed Intermediate | Potential Product Class | Reference |

| Brønsted Acid | Propargyl Cation | Fused Polycycles via Electrophilic Aromatic Cyclization | nih.gov |

| Gold(I) / Palladium(II) | Metal-Activated Alkyne | Dihydropyrano[3,4-b]thiophenes via 6-endo-dig cyclization | mdpi.comresearchgate.net |

| Base | Allenyl Heteroaromatic | Fused Pyridoheterocycles (if nitrile present) | nih.gov |

Gold-Catalyzed Cycloisomerization Processes

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the activation of alkynes toward nucleophilic attack. mdpi.com The cycloisomerization of propargylic alcohols can proceed through various pathways depending on the substrate and reaction conditions. For a tertiary alcohol like this compound, gold-catalyzed processes could lead to the formation of substituted furans or other complex cyclic ethers.

In a typical gold-catalyzed cycloisomerization of a propargylic alcohol, the gold catalyst activates the alkyne, making it susceptible to intramolecular attack by the hydroxyl group. This can be followed by a series of steps, including rearrangement and protodeauration, to yield the final product. For instance, the gold-catalyzed cyclization of (Z)-enynols has been shown to be an efficient route to substituted dihydrofurans and furans under very mild conditions. organic-chemistry.org

Table 1: Gold-Catalyzed Cycloisomerization of an Analogous Homopropargylic Alcohol Data based on a representative analogous reaction.

| Entry | Substrate | Catalyst System | Solvent | Product | Yield (%) |

| 1 | 1-phenyl-pent-4-yn-1-ol | AuCl (5 mol%), p-TsOH (10 mol%) | Methanol | 2-(methoxymethyl)-5-phenyltetrahydrofuran | 85 |

In the context of this compound, a similar gold-catalyzed reaction could potentially lead to the formation of a substituted tetrahydrofuran (B95107) derivative, where the thiophene ring would act as a substituent on the newly formed heterocyclic ring. The exact nature of the product would depend on the specific gold catalyst and reaction conditions employed.

Base-Catalyzed Intramolecular Cyclizations

Base-catalyzed cyclizations offer a complementary approach to the synthesis of heterocyclic compounds from propargyl alcohols. These reactions typically proceed via the deprotonation of the hydroxyl group, followed by intramolecular nucleophilic attack on the alkyne. The regioselectivity of the cyclization (i.e., exo vs. endo cyclization) is often a key consideration.

For instance, the transition-metal-free base-catalyzed intramolecular cyclization of 2-ynylphenols has been developed for the synthesis of 2-substituted benzo[b]furans. Although the substrate is different, the principle of an intramolecular nucleophilic attack on an alkyne is relevant. In these reactions, bases like cesium carbonate (Cs₂CO₃) or potassium hydroxide (B78521) (KOH) are effective.

An enantioselective intramolecular cyclization of alkynyl esters has also been demonstrated using a chiral Brønsted base catalyst, highlighting the potential for asymmetric synthesis in these types of transformations. rsc.org

Table 2: Base-Catalyzed Intramolecular Cyclization of an Analogous 2-ynylphenol Data based on a representative analogous reaction.

| Entry | Substrate | Base | Solvent | Product | Yield (%) |

| 1 | 2-(phenylethynyl)phenol | Cs₂CO₃ | Acetonitrile | 2-phenylbenzo[b]furan | 95 |

| 2 | 2-(phenylethynyl)phenol | KOH | Acetonitrile | 2-phenylbenzo[b]furan | 89 |

For this compound, a strong base could facilitate a 5-exo-dig cyclization to form a five-membered dihydrofuran ring with an exocyclic double bond, or a 6-endo-dig cyclization to yield a six-membered dihydropyran ring. The outcome would be influenced by the nature of the base, the solvent, and the reaction temperature.

Rearrangements Leading to Novel Heterocyclic Systems

Tertiary propargyl alcohols are known to undergo acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds. The two most common of these are the Meyer-Schuster and the Rupe rearrangements. wikipedia.org The Meyer-Schuster rearrangement typically occurs with secondary and tertiary propargyl alcohols to yield α,β-unsaturated ketones or aldehydes, while the Rupe rearrangement is a competing pathway for tertiary alcohols that leads to α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org

The choice of catalyst, which can range from strong Brønsted acids to milder Lewis acids and transition metal complexes, can influence the outcome of the reaction. wikipedia.orgorganicreactions.org For this compound, a Meyer-Schuster rearrangement would be expected to produce 5-(thiophen-2-yl)pent-3-en-2-one.

Table 3: Expected Product from Meyer-Schuster Rearrangement

| Starting Material | Rearrangement | Expected Product |

| This compound | Meyer-Schuster | 5-(Thiophen-2-yl)pent-3-en-2-one |

Furthermore, these rearrangement products can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. For example, the resulting α,β-unsaturated ketone could undergo a Paal-Knorr furan (B31954) synthesis or be used in Michael additions to construct new rings.

A Meyer-Schuster-type rearrangement has also been reported for the synthesis of α-selanyl-α,β-unsaturated thioesters from propargylthioalkynes, demonstrating the versatility of this rearrangement with different heteroatoms. rsc.org

Computational Chemistry and Theoretical Studies of 2 Thiophen 2 Yl Pent 4 Yn 2 Ol

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the chemical reactivity and physical properties of a molecule. For 2-(Thiophen-2-yl)pent-4-yn-2-ol, these calculations can elucidate the distribution of electrons and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the ground state geometry of this compound can be calculated. This optimization provides the most stable arrangement of the atoms in the molecule, minimizing its total energy.

The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the C-S bond lengths in the thiophene (B33073) ring are expected to be around 1.72 Å, and the C=C bonds within the ring approximately 1.37 Å and 1.42 Å, reflecting its aromatic character. The C-C single bond connecting the thiophene ring to the chiral carbon of the pentynol chain would be approximately 1.52 Å. The C≡C triple bond of the propargyl group is predicted to be around 1.21 Å in length.

Electronic properties such as the dipole moment and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can also be derived from DFT calculations. These properties are crucial for understanding the molecule's polarity and its potential for intermolecular interactions.

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| Thiophene C-S | 1.725 |

| Thiophene C=C | 1.378 / 1.421 |

| Thiophene C-C | 1.425 |

| C(thiophene)-C(chiral) | 1.523 |

| C(chiral)-OH | 1.435 |

| C(chiral)-CH3 | 1.538 |

| C(chiral)-CH2 | 1.545 |

| C-C≡C | 1.465 |

| C≡C | 1.212 |

| ≡C-H | 1.065 |

| Bond Angles (°) ** | |

| C-S-C (thiophene) | 92.5 |

| C(thiophene)-C(chiral)-OH | 108.9 |

| C(thiophene)-C(chiral)-CH3 | 111.5 |

| C(chiral)-CH2-C≡ | 112.1 |

| CH2-C≡C | 178.5 |

| Dihedral Angles (°) ** | |

| C(S)-C=C-C(chiral) | 179.8 |

| C(thiophene)-C(chiral)-CH2-C | 65.2 |

Note: These are hypothetical values based on typical DFT calculations for similar structures and serve as illustrative examples.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which is a characteristic feature of many thiophene-containing compounds. scielo.br The LUMO, on the other hand, is likely to be distributed across the acetylenic part of the pentynol chain and the adjacent chiral carbon.

The HOMO-LUMO gap can be used to calculate various quantum chemical parameters that describe the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Definition | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.58 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.85 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.73 |

| Ionization Potential (I) | -EHOMO | 6.58 |

| Electron Affinity (A) | -ELUMO | 0.85 |

| Global Hardness (η) | (I - A) / 2 | 2.865 |

| Global Softness (S) | 1 / (2η) | 0.174 |

| Electronegativity (χ) | (I + A) / 2 | 3.715 |

| Chemical Potential (μ) | -χ | -3.715 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.408 |

Note: These are hypothetical values based on typical DFT calculations and serve as illustrative examples.

Conformational Analysis

The flexibility of the pentynol chain allows this compound to exist in various conformations. Understanding the relative energies of these conformers is crucial as the most stable conformation will dominate the molecule's properties.

Conformational analysis can be performed by systematically rotating the single bonds in the molecule, particularly the C(thiophene)-C(chiral) bond and the C(chiral)-CH2 bond. A potential energy surface scan can be generated by calculating the energy at each rotational increment. The minima on this surface correspond to stable conformers.

For this compound, several low-energy conformers are expected, differing in the relative orientation of the thiophene ring, the hydroxyl group, the methyl group, and the propargyl group.

A significant factor influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the π-electron systems of the thiophene ring and the alkyne can act as hydrogen bond acceptors.

OH···S Interaction: A hydrogen bond could form between the hydroxyl hydrogen and the sulfur atom of the thiophene ring.

OH···π(thiophene) Interaction: The hydroxyl group could form a hydrogen bond with the π-cloud of the thiophene ring.

OH···π(alkyne) Interaction: A hydrogen bond could also form between the hydroxyl hydrogen and the π-electrons of the carbon-carbon triple bond.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) can be performed using DFT. The predicted vibrational modes can be assigned to specific functional groups, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C-H stretches of the thiophene ring, and the various bending and stretching modes of the carbon skeleton. The position of the O-H stretching frequency can be particularly informative about the presence and strength of intramolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted chemical shifts can be correlated with experimental spectra to aid in the structural elucidation of the molecule. For example, the chemical shifts of the thiophene protons are expected in the aromatic region, while the acetylenic proton would appear at a characteristic upfield position.

Table 3: Predicted Key Spectroscopic Features for this compound

| Spectroscopy | Functional Group | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

| IR Spectroscopy | O-H stretch (free) | ~3600 |

| O-H stretch (H-bonded) | ~3450-3550 | |

| C-H (thiophene) | ~3100 | |

| C-H (alkyne) | ~3300 | |

| C≡C stretch | ~2120 | |

| C-O stretch | ~1150 | |

| ¹H NMR | Thiophene protons | 7.0 - 7.5 |

| OH proton | 2.5 - 4.0 (variable) | |

| CH2 protons | ~2.7 | |

| Acetylenic proton | ~2.0 | |

| CH3 protons | ~1.6 | |

| ¹³C NMR | Thiophene carbons | 120 - 145 |

| C(chiral)-OH | ~70 | |

| C≡C (quaternary) | ~85 | |

| C≡C (terminal) | ~72 | |

| CH3 carbon | ~28 | |

| CH2 carbon | ~45 |

Note: These are hypothetical values based on typical spectroscopic data for similar functional groups and serve as illustrative examples.

Computational ¹H and ¹³C NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which calculates the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.